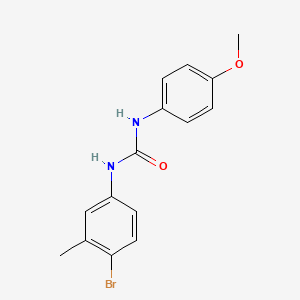![molecular formula C16H16N2O3S B5728049 2-[(4-methylbenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5728049.png)
2-[(4-methylbenzyl)thio]-N-(3-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-methylbenzyl)thio]-N-(3-nitrophenyl)acetamide, also known as MNTA, is a chemical compound that has been widely studied for its potential use in scientific research. MNTA belongs to the class of thioacetamide derivatives and has been found to have various biochemical and physiological effects.
作用机制
The exact mechanism of action of 2-[(4-methylbenzyl)thio]-N-(3-nitrophenyl)acetamide is not fully understood. However, it is believed that 2-[(4-methylbenzyl)thio]-N-(3-nitrophenyl)acetamide induces liver injury through the generation of reactive oxygen species (ROS) and the activation of inflammatory pathways. 2-[(4-methylbenzyl)thio]-N-(3-nitrophenyl)acetamide has also been found to induce apoptosis in cancer cells through the activation of caspase-dependent pathways.
Biochemical and Physiological Effects:
2-[(4-methylbenzyl)thio]-N-(3-nitrophenyl)acetamide has been found to have various biochemical and physiological effects. In animal models, 2-[(4-methylbenzyl)thio]-N-(3-nitrophenyl)acetamide has been shown to induce liver injury, oxidative stress, and inflammation. 2-[(4-methylbenzyl)thio]-N-(3-nitrophenyl)acetamide has also been found to have anti-cancer properties and has been shown to induce apoptosis in cancer cells. Additionally, 2-[(4-methylbenzyl)thio]-N-(3-nitrophenyl)acetamide has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 2-[(4-methylbenzyl)thio]-N-(3-nitrophenyl)acetamide in lab experiments is its ability to induce liver injury in animal models, making it a useful tool for studying the mechanisms of liver damage and potential treatments for liver diseases. Additionally, 2-[(4-methylbenzyl)thio]-N-(3-nitrophenyl)acetamide has been found to have anti-cancer properties and has been studied for its potential use in cancer treatment. However, one of the main limitations of using 2-[(4-methylbenzyl)thio]-N-(3-nitrophenyl)acetamide in lab experiments is its potential toxicity, which can limit its use in certain applications.
未来方向
There are several future directions for research on 2-[(4-methylbenzyl)thio]-N-(3-nitrophenyl)acetamide. One area of research is the development of new treatments for liver diseases based on the mechanisms of action of 2-[(4-methylbenzyl)thio]-N-(3-nitrophenyl)acetamide. Additionally, further research is needed to fully understand the anti-cancer properties of 2-[(4-methylbenzyl)thio]-N-(3-nitrophenyl)acetamide and its potential use in cancer treatment. Another area of research is the development of new neuroprotective agents based on the biochemical and physiological effects of 2-[(4-methylbenzyl)thio]-N-(3-nitrophenyl)acetamide. Overall, 2-[(4-methylbenzyl)thio]-N-(3-nitrophenyl)acetamide is a promising compound for scientific research and has the potential to lead to new treatments for a variety of diseases.
合成方法
2-[(4-methylbenzyl)thio]-N-(3-nitrophenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 4-methylbenzyl chloride with thioacetamide in the presence of a base to form 2-(4-methylbenzylthio)acetamide. The resulting compound is then reacted with 3-nitrobenzoyl chloride in the presence of a base to form 2-[(4-methylbenzyl)thio]-N-(3-nitrophenyl)acetamide. The overall synthesis process is relatively simple and can be achieved through standard laboratory techniques.
科学研究应用
2-[(4-methylbenzyl)thio]-N-(3-nitrophenyl)acetamide has been widely studied for its potential use in scientific research. One of the main applications of 2-[(4-methylbenzyl)thio]-N-(3-nitrophenyl)acetamide is in the study of liver diseases and hepatotoxicity. 2-[(4-methylbenzyl)thio]-N-(3-nitrophenyl)acetamide has been found to induce liver injury in animal models, making it a useful tool for studying the mechanisms of liver damage and potential treatments for liver diseases. Additionally, 2-[(4-methylbenzyl)thio]-N-(3-nitrophenyl)acetamide has been found to have anti-cancer properties and has been studied for its potential use in cancer treatment.
属性
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-12-5-7-13(8-6-12)10-22-11-16(19)17-14-3-2-4-15(9-14)18(20)21/h2-9H,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZZNUXIFOMHOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methylbenzyl)sulfanyl]-N-(3-nitrophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5727968.png)


![N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea](/img/structure/B5728010.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzamide](/img/structure/B5728013.png)

![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5728019.png)


![2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5728045.png)



